2-[(Pyren-1-YL)methoxy]ethan-1-amine
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Overview
Description
2-[(Pyren-1-YL)methoxy]ethan-1-amine is an organic compound characterized by the presence of a pyrene moiety linked to an ethanamine group via a methoxy bridge. Pyrene, a polycyclic aromatic hydrocarbon, is known for its fluorescence properties, making this compound particularly interesting for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Pyren-1-YL)methoxy]ethan-1-amine typically involves the following steps:
Formation of Pyrene Methanol: Pyrene is reacted with formaldehyde in the presence of a base to form pyrene methanol.
Etherification: Pyrene methanol is then reacted with 2-chloroethanamine under basic conditions to form the desired product.
Industrial Production Methods: While specific industrial methods for this compound are not widely documented, the general approach would involve large-scale reactions using the above synthetic routes, optimized for yield and purity. Industrial production would also focus on ensuring the safety and environmental compliance of the processes.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can convert the amine group to a primary amine or even further to an alkane.
Substitution: The methoxy group can be substituted under appropriate conditions, such as nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Strong nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products:
Oxidation: Formation of pyrene imine derivatives.
Reduction: Formation of pyrene ethylamine.
Substitution: Various substituted pyrene derivatives depending on the nucleophile used.
Chemistry:
Fluorescence Probes: Due to its pyrene moiety, the compound is used in fluorescence spectroscopy for detecting various analytes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biomolecular Labeling: The compound can be used to label biomolecules for fluorescence imaging studies.
Medicine:
Drug Development: Potential use in the development of fluorescent markers for diagnostic purposes.
Industry:
Material Science: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The compound exerts its effects primarily through its fluorescent properties. The pyrene moiety absorbs light and re-emits it at a different wavelength, which can be detected and measured. This fluorescence is often used to track molecular interactions and dynamics in various environments.
Molecular Targets and Pathways:
Fluorescent Labeling: Targets specific biomolecules, allowing for visualization and tracking.
Electronic Applications: Involves pathways related to electron transport and emission in materials science.
Comparison with Similar Compounds
1-Pyrenemethanol: Similar structure but lacks the ethanamine group.
2-(Pyren-1-yl)ethanamine: Similar but lacks the methoxy bridge.
Uniqueness: 2-[(Pyren-1-YL)methoxy]ethan-1-amine is unique due to the combination of the pyrene moiety with both a methoxy and an ethanamine group, providing distinct chemical and physical properties, particularly in fluorescence applications.
This compound’s unique structure and properties make it a valuable tool in various scientific and industrial fields, offering versatility and functionality that similar compounds may not provide.
Properties
CAS No. |
138192-39-9 |
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Molecular Formula |
C19H17NO |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
2-(pyren-1-ylmethoxy)ethanamine |
InChI |
InChI=1S/C19H17NO/c20-10-11-21-12-16-7-6-15-5-4-13-2-1-3-14-8-9-17(16)19(15)18(13)14/h1-9H,10-12,20H2 |
InChI Key |
FYESTWXXIHJBQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)COCCN |
Origin of Product |
United States |
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